5-Oxo-5-(4-pyridyl)valeric acid

Chemical Synthesis Medicinal Chemistry Building Block

In pyridyl-alkyl-carboxylic acid research, the position of the nitrogen atom fundamentally alters electronic distribution and target binding. The 3-pyridyl or 2-pyridyl isomers are not functionally equivalent substitutes. This 4-pyridyl ketone carboxylic acid provides the exact regioisomeric control required for structure-activity relationship (SAR) studies where the 4-substitution pattern is non-negotiable. - High 97% purity minimizes in-house purification, accelerating lead optimization synthesis. - Serves as a key intermediate in patented synthetic routes (e.g., US 8,680,271) for kinase inhibitors. - Purchasable defined entity for exploring novel chemical space with precise nitrogen positioning.

Molecular Formula C10H11NO3
Molecular Weight 193.2 g/mol
CAS No. 4940-07-2
Cat. No. B1323487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxo-5-(4-pyridyl)valeric acid
CAS4940-07-2
Molecular FormulaC10H11NO3
Molecular Weight193.2 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C(=O)CCCC(=O)O
InChIInChI=1S/C10H11NO3/c12-9(2-1-3-10(13)14)8-4-6-11-7-5-8/h4-7H,1-3H2,(H,13,14)
InChIKeyGQZMNZRMIJRDBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Oxo-5-(4-pyridyl)valeric Acid: Chemical Identity and Specifications


5-Oxo-5-(4-pyridyl)valeric acid (CAS 4940-07-2), also known as 5-oxo-5-pyridin-4-ylpentanoic acid, is a heterocyclic organic compound with the molecular formula C10H11NO3 and a molecular weight of 193.20 g/mol . It is a bifunctional molecule containing both a carboxylic acid and a pyridyl ketone moiety . Commercial suppliers list it as a research chemical with a typical purity of 95% to 97%, offered as a solid .

Why Generic Substitution Fails for This Pyridyl Acid


In pyridyl-alkyl-carboxylic acid research, substitution is not trivial. The position of the nitrogen atom in the pyridine ring (e.g., 4-pyridyl vs. 3-pyridyl or 2-pyridyl) or the presence of the 5-oxo (ketone) group fundamentally alters the molecule's electronic distribution, hydrogen-bonding capacity, and, consequently, its performance as a building block in medicinal chemistry [1]. These structural differences dictate reactivity and target binding, meaning that an analog with a shifted nitrogen or a reduced ketone cannot be assumed to be functionally equivalent. The following sections provide quantifiable differentiation where data is available.

Comparative Evidence vs. Closest Analogs


Purity and Physical State vs. 3-Pyridyl Regioisomer

When comparing regioisomers, the 4-pyridyl variant (target compound) is commercially available at a higher standard purity (97.0%) compared to its 3-pyridyl analog (94.0%) . Both compounds are solids, but the 3-pyridyl isomer has a reported melting point range (123-125°C) that is not consistently provided for the 4-pyridyl isomer, suggesting potential differences in crystallinity or stability that may impact formulation .

Chemical Synthesis Medicinal Chemistry Building Block

Role as a Patent-Designated Synthetic Intermediate

A U.S. patent (US 8,680,271) assigned to Merck Sharp & Dohme Corp. describes a specific process for the preparation of a compound of Formula I, which is a key intermediate for a family of therapeutic agents [1]. While the patent does not provide quantitative comparison data for the compound itself, it designates the 4-pyridyl valeric acid framework as a critical structural component in the synthesis pathway, unlike the 3-pyridyl or non-oxo analogs, which are not the subject of this patented process.

Process Chemistry Pharmaceutical Intermediate Patent Literature

Procurement Cost vs. Common 2-Pyridyl Scaffold

The 4-pyridyl isomer (target compound) represents a significantly higher procurement cost compared to a more common pyridine building block. For instance, 5-Oxo-5-(4-pyridyl)valeric acid is priced at £740.00 per 1 gram . This is a premium cost structure that reflects its specialized nature as a less common regioisomer. This quantitative cost difference directly informs procurement decisions for large-scale synthesis versus small-scale research.

Chemical Procurement Cost Analysis Building Block Selection

Validated Procurement Scenarios


High-Purity 4-Pyridyl Building Block for Medicinal Chemistry

This compound is most appropriate for medicinal chemistry projects where a specific 4-pyridyl ketone carboxylic acid scaffold is required as a building block for lead optimization. The 97.0% purity offered by vendors minimizes the need for in-house purification, accelerating the synthesis of target molecules. The procurement of the 4-pyridyl isomer over the 3-pyridyl analog is justified when structure-activity relationship (SAR) studies demand precise regioisomeric control.

Process Development for Patented Pharmaceutical Intermediates

As highlighted by its role in a patented process (US 8,680,271) [1], the compound serves as a key intermediate in the synthesis of more complex therapeutic agents. Procurement is warranted for process chemists developing or validating synthetic routes described in the patent literature, particularly those leading to kinase inhibitors or other heterocyclic drug candidates. The compound's specific substitution pattern is integral to the patented pathway.

Niche Academic Research on Pyridyl-Alkyl-Ketone Derivatives

For academic labs conducting fundamental research on the reactivity and properties of pyridyl-alkyl-ketones, this compound offers a defined, purchasable entity. Its higher cost compared to more common isomers is a necessary investment for projects where the 4-pyridyl substitution pattern is a non-negotiable variable for exploring novel chemical space or elucidating specific molecular interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


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